PAPC rHDL Inhibits VCAM-1 Expression by 70% in HUVECs, Outperforming POPC (16%) and DPPC (0%)
In a direct head-to-head comparison, reconstituted high-density lipoprotein (rHDL) particles containing PAPC inhibited TNF-α-induced VCAM-1 expression in human umbilical vein endothelial cells (HUVECs) by 70% at an apoA-I concentration of 16 μM. Under identical conditions, rHDL containing 1-palmitoyl-2-linoleoyl-PC (PLPC) achieved 95% inhibition, while 1-palmitoyl-2-oleoyl-PC (POPC) rHDL inhibited by only 16%, and 1,2-dipalmitoyl-PC (DPPC) rHDL exhibited no inhibitory activity (0%) [1]. The same hierarchy of inhibitory potency was reproduced when the phospholipid species were presented as small unilamellar vesicles (SUVs) in the presence of an antioxidant, confirming that the effect is intrinsic to the phospholipid acyl chain composition and not an artifact of the rHDL particle architecture [1].
| Evidence Dimension | Inhibition of TNF-α-induced VCAM-1 expression |
|---|---|
| Target Compound Data | PAPC rHDL: 70% inhibition at 16 μM apoA-I |
| Comparator Or Baseline | PLPC rHDL: 95%; POPC rHDL: 16%; DPPC rHDL: 0% |
| Quantified Difference | PAPC is 4.4-fold more potent than POPC and >70-fold more potent than DPPC in this assay |
| Conditions | HUVECs stimulated with TNF-α; rHDL containing apoA-I at 16 μM |
Why This Matters
For studies of HDL-mediated atheroprotection or endothelial inflammation, PAPC is the physiologically relevant phosphatidylcholine species that provides substantial inhibitory activity, whereas POPC or DPPC formulations are essentially inert and will fail to recapitulate the anti-inflammatory properties of native HDL.
- [1] Baker PW, Rye KA, Gamble JR, Vadas MA, Barter PJ. Phospholipid composition of reconstituted high density lipoproteins influences their ability to inhibit endothelial cell adhesion molecule expression. J Lipid Res. 2000;41(8):1261-1267. View Source
